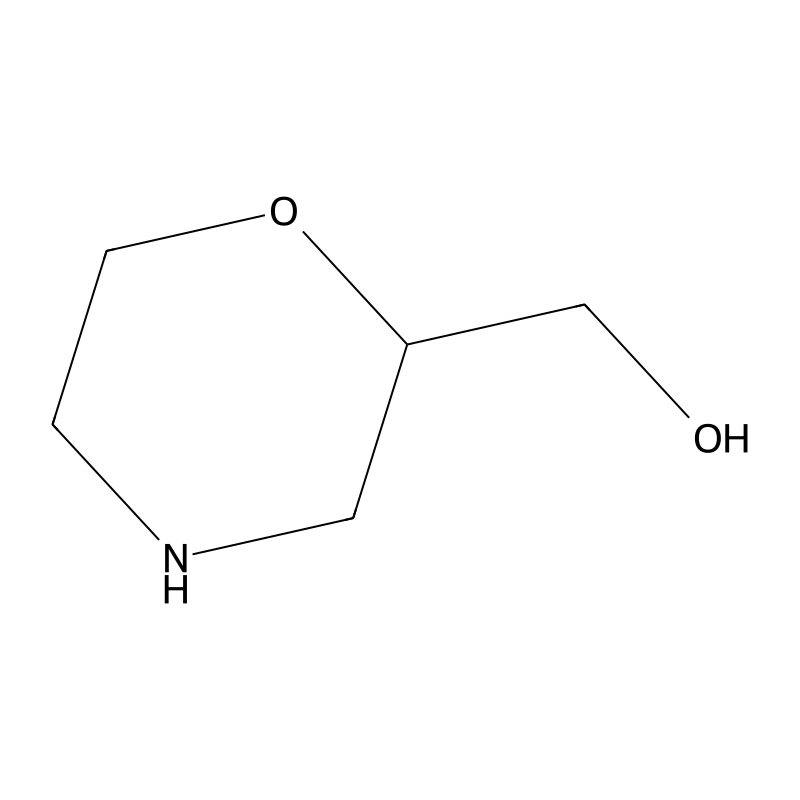Morpholin-2-ylmethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Organic Chemistry
- Asymmetric Synthesis: Morpholin-2-ylmethanol can be employed as a chiral auxiliary in asymmetric synthesis. Its chiral centers can influence the stereochemistry of newly formed bonds during reactions, leading to the production of enantiomerically enriched products. Source: Li et al., 2011 "Recent Advances in Brønsted Acid Catalysis Asymmetric Synthesis": )
- Protecting Group Chemistry: The hydroxyl group in Morpholin-2-ylmethanol can function as a protecting group for other alcohols. This allows for selective modification of other functional groups within a molecule while keeping the hydroxyl group intact. The protecting group can then be easily removed under specific conditions. Source: Greene & Wuts, 1999 "Protective Groups in Organic Synthesis":
Medicinal Chemistry
- Drug Design and Development: The structural features of Morpholin-2-ylmethanol make it a valuable building block for designing new drugs. Its morpholine ring and hydroxyl group can interact with biological targets, potentially leading to the development of novel therapeutic agents. Source: Patil et al., 2016 "Design, Synthesis and Pharmacological Evaluation of Novel Morpholine Derivatives as Anticonvulsant Agents": )
Materials Science
- Polymer Synthesis: Morpholin-2-ylmethanol can be incorporated into the structure of polymers, potentially influencing their properties like thermal stability, mechanical strength, and solubility. This opens doors for the development of novel functional materials. Source: Liu et al., 2018 "Synthesis of Novel Poly(arylene ether sulfone)s Containing Morpholine Moieties and Their Application in Proton Exchange Membranes": )
Morpholin-2-ylmethanol, also known as 2-hydroxymethylmorpholine, is an organic compound with the chemical formula . It features a morpholine ring, which is a six-membered heterocyclic compound containing one oxygen and five carbon atoms. The hydroxymethyl group (-CH2OH) is attached to the second carbon of the morpholine ring. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and functional groups .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful intermediates in organic synthesis.
- Cyclization: Under specific conditions, morpholin-2-ylmethanol may undergo cyclization reactions, leading to the formation of cyclic structures .
- Oxidation: The compound can be oxidized to yield corresponding carbonyl compounds.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Morpholin-2-ylmethanol exhibits several biological activities that make it of interest in pharmaceutical research. It has been studied for its potential as an antimicrobial agent and as a precursor for compounds with anti-inflammatory properties. The presence of the morpholine ring contributes to its interaction with biological targets, enhancing its efficacy in various therapeutic applications .
The synthesis of morpholin-2-ylmethanol typically involves the following methods:
- Reaction of Morpholine with Formaldehyde: A common method involves reacting morpholine with formaldehyde under acidic or basic conditions to produce 2-hydroxymethylmorpholine .
- Hydroxymethylation Reactions: Other methods may include hydroxymethylation of substituted morpholines or related compounds using various reagents that introduce the hydroxymethyl group.
These methods allow for the efficient production of morpholin-2-ylmethanol in laboratory settings.
Morpholin-2-ylmethanol has several applications in various fields:
- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly in drug discovery and development.
- Organic Synthesis: Its functional groups make it a useful intermediate in organic synthesis, particularly for creating more complex molecules.
- Chemical Industry: It may be utilized as a solvent or reagent in chemical processes involving sensitive functional groups .
Studies have shown that morpholin-2-ylmethanol interacts with various biological targets, influencing cellular pathways. Its interactions are primarily mediated through hydrogen bonding and hydrophobic interactions due to its polar hydroxymethyl group and non-polar morpholine ring. These interactions are crucial for its potential therapeutic effects and guide further research into its mechanisms of action .
Morpholin-2-ylmethanol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:
Uniqueness of Morpholin-2-ylmethanol
What sets morpholin-2-ylmethanol apart is its specific combination of a hydroxymethyl group on the second carbon of the morpholine ring, which influences both its reactivity and biological activity. This unique structure allows it to serve as an effective intermediate in synthesizing a variety of bioactive compounds while maintaining compatibility with diverse chemical environments.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








